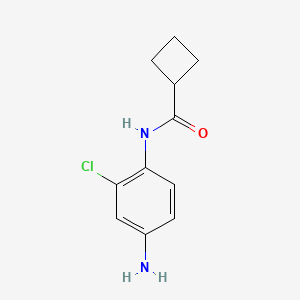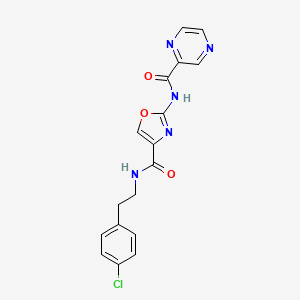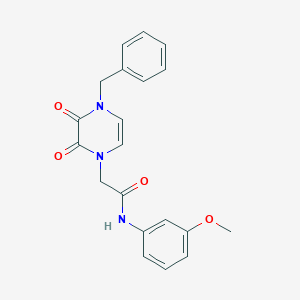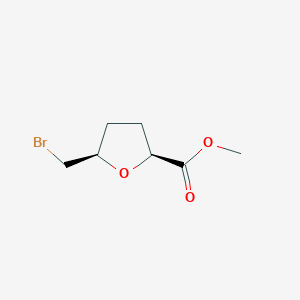![molecular formula C19H18N4O3 B2710951 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034226-37-2](/img/structure/B2710951.png)
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing the 1H-pyrazol-5-yl and pyridin-3-yl groups are often used in the synthesis of various pharmaceuticals and agrochemicals . They can exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by methods such as melting point determination, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the introduction of different substituents on the pyrazole group, enabling multidirectional transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques .Applications De Recherche Scientifique
Antibacterial Activity
The synthesis and antibacterial activity of novel pyrazolopyridine derivatives, including compounds structurally similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, have been investigated. These compounds showed moderate to good antibacterial efficacy against various strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-inflammatory Agents
A study on pyrazolopyrimidines derivatives, including structural analogs of the compound , highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines and exhibited 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antitubercular Activity
Research into pyrazolo[1,5-a]pyridine-3-carboxamide derivatives identified compounds with promising in vitro potency against Mycobacterium tuberculosis, including drug-susceptible H37Rv strain and multidrug-resistant strains. These findings suggest potential applications in antitubercular drug discovery (Tang et al., 2015).
Luminescence and Binding Characteristics
A study on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes, which are structurally related to the compound of interest, explored their potential in materials science. These compounds demonstrated strong luminescence intensity and high thermal stability, indicating potential applications in sensing and imaging (Tang, Tang, & Tang, 2011).
Cytotoxicity Studies
Investigations into new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies provide insights into the therapeutic potential of compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide in cancer treatment (Hassan, Hafez, & Osman, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-16(5-6-22-23)14-9-13(10-20-12-14)11-21-19(24)15-3-2-4-17-18(15)26-8-7-25-17/h2-6,9-10,12H,7-8,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBNQKQQQBDJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2710870.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2710872.png)
![Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2710873.png)

![N-(cyanomethyl)-2-methyl-2-[4-(2-methylpropoxy)phenyl]propanamide](/img/structure/B2710875.png)


![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)
![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)
![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)
